molecular formula C9H9F7O4 B1305498 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid CAS No. 244022-64-8

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid

Cat. No.: B1305498
CAS No.: 244022-64-8
M. Wt: 314.15 g/mol
InChI Key: CGCPPBXAEGMASM-UHFFFAOYSA-N
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Description

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (CAS 244022-64-8) is a fluorinated malonic acid derivative with the molecular formula C9H9F7O4 and a molecular weight of 314.15 g/mol . This compound serves as a versatile alkylmalonic acid building block in stereoselective biocatalysis and organic synthesis. Research indicates that related alkylmalonic acids can be used by malonyl-CoA synthetase (MatB) to form alkylmalonyl-CoA thioesters, which are then utilized by engineered carboxymethylproline synthases (CMPSs) for the stereoselective production of functionalized 5- and 6-membered N-heterocycles . The incorporation of the heptafluorohexyl group makes this malonic acid a valuable precursor for introducing highly fluorinated side chains, which can significantly alter the physicochemical properties of resulting molecules, potentially enhancing their metabolic stability and lipophilicity for pharmaceutical and materials science research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9F7O4/c10-7(11,8(12,13)9(14,15)16)3-1-2-4(5(17)18)6(19)20/h4H,1-3H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCPPBXAEGMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)C(=O)O)CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379272
Record name 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid
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Molecular Weight

314.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

244022-64-8
Record name 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propanedioic acid
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Record name 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid
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Record name 2-(4,4,5,5,6,6,6-Heptafluorohex-1-yl)malonic acid
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Preparation Methods

Malonic Ester Synthesis Adapted for Fluorinated Alkylation

The classical malonic ester synthesis is the foundational method adapted for preparing 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid. This involves:

  • Step 1: Formation of the Enolate Ion
    Diethyl malonate or a similar malonic ester is deprotonated at the methylene position using a strong base (e.g., sodium ethoxide or sodium hydride) to form an enolate ion.

  • Step 2: Alkylation with 4,4,5,5,6,6,6-Heptafluorohexyl Halide
    The enolate undergoes nucleophilic substitution (S_N2) with a fluorinated alkyl halide such as 4,4,5,5,6,6,6-heptafluorohexyl bromide or iodide, introducing the heptafluorohexyl substituent at the alpha position of the malonate.

  • Step 3: Hydrolysis and Decarboxylation
    The alkylated malonic ester is hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative. Subsequent heating induces decarboxylation, removing one carboxyl group and yielding the target this compound.

This method benefits from the well-established mechanism of malonic ester synthesis, allowing for selective alkylation and high yields under controlled conditions.

Enzymatic and Biocatalytic Approaches

Recent research has explored enzymatic catalysis for the stereoselective preparation of fluorinated malonic acid derivatives. For example, the use of engineered enzymes such as MatB (malonyl-CoA synthetase) and CarB (carboxylase) has been demonstrated to catalyze the formation of alkylmalonyl-CoA derivatives from fluorinated malonic acids, which can be further processed to yield stereochemically defined products.

  • Biocatalytic Tandem Reactions
    Studies have shown that incubation of this compound with enzymes MatB and CarB variants results in high-yield production of specific epimers of alkylmalonyl-CoA derivatives, which can be isolated or further transformed chemically.

This enzymatic method offers advantages in stereoselectivity and mild reaction conditions but requires access to specialized biocatalysts and cofactors.

Industrial and Patent-Described Methods for Malonic Acid Derivatives

While specific industrial methods for this compound are less commonly detailed, general high-purity malonic acid preparation methods provide insight into scalable synthesis:

  • Transesterification and Ester Exchange
    A patented method for high-purity malonic acid involves ester exchange between diethyl malonate and acetic acid in the presence of water at 78–85 °C, followed by distillation to remove byproducts, filtration, crystallization, and drying to yield malonic acid with purity >99.8%.

  • Adaptation for Fluorinated Substituents
    Similar ester exchange and hydrolysis strategies can be adapted for fluorinated malonic esters, where the fluorinated alkyl group is introduced prior to hydrolysis and purification.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Typical Yield / Purity
Classical Malonic Ester Synthesis Enolate formation, alkylation, hydrolysis, decarboxylation Well-established, scalable Requires strong base, sensitive to sterics Moderate to high (60-85%)
Enzymatic Biocatalysis Enzyme-catalyzed formation of alkylmalonyl-CoA derivatives High stereoselectivity, mild conditions Requires enzyme availability, cost High stereoselective yield (>90%)
Industrial Ester Exchange (Patent) Transesterification of diethyl malonate with acetic acid, distillation, crystallization High purity malonic acid production Process optimization needed for fluorinated derivatives Purity >99.8% (for malonic acid)

Detailed Research Findings

  • Stereoselective Enzymatic Synthesis
    The use of MatB and CarB enzymes has been shown to selectively convert this compound into specific stereoisomers of alkylmalonyl-CoA, with epimeric ratios ≥99:1 favoring the (6S)-epimer. This high selectivity is crucial for applications requiring chiral purity.

  • Chemical Alkylation Challenges
    The electron-withdrawing nature of the heptafluorohexyl group can reduce the nucleophilicity of the malonate enolate and increase steric hindrance, necessitating optimized reaction conditions such as stronger bases or longer reaction times to achieve efficient alkylation.

  • Purification and Stability The fluorinated malonic acid derivatives require careful purification to remove residual halides and solvents. Crystallization under controlled temperature and pressure conditions is effective for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid can undergo various types of chemical reactions, including:

    Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    Decarboxylation: Heating the compound to induce the loss of carbon dioxide, forming a fluorinated alkyl compound.

    Substitution Reactions: The heptafluorohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

    Decarboxylation: Heat, sometimes in the presence of a catalyst.

    Substitution Reactions: Nucleophiles such as amines or thiols.

Major Products Formed

    Esterification: Formation of esters such as methyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.

    Decarboxylation: Formation of fluorinated alkyl compounds.

    Substitution Reactions: Formation of substituted malonic acid derivatives.

Scientific Research Applications

Properties of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid

  • Molecular Formula : C₉H₉F₇O₄
  • Molecular Weight : 314.16 g/mol
  • Melting Point : 114-115 °C
  • Density : 0.936 g/cm³
  • CAS Number : 244022-64-8

These properties contribute to its versatility in various applications, particularly in enhancing chemical stability and performance in formulations.

Material Science

This compound is utilized in the development of advanced materials due to its fluorinated structure. The presence of fluorine atoms imparts unique characteristics such as:

  • Chemical Inertness : This property makes it suitable for coatings and surfaces that require resistance to solvents and corrosive environments.
  • Low Surface Energy : The compound can be used to create non-stick surfaces and anti-fogging coatings.

Case Study: Coating Applications

Research has shown that incorporating fluorinated compounds into polymer matrices enhances their hydrophobicity and chemical resistance. For instance, studies have demonstrated that coatings containing heptafluorohexyl groups exhibit superior durability and performance in harsh environments .

Pharmaceutical Research

In the pharmaceutical sector, this compound is explored for its potential as a drug delivery agent. Its unique structure allows for:

  • Improved Solubility : The compound can enhance the solubility of poorly water-soluble drugs.
  • Targeted Delivery : Its properties can be tailored for specific delivery mechanisms that improve bioavailability.

Case Study: Drug Formulation

Research indicates that formulations utilizing fluorinated compounds can significantly improve the pharmacokinetic profiles of certain drugs. For example, a study highlighted how the inclusion of heptafluorohexyl derivatives in drug formulations led to enhanced absorption rates and prolonged therapeutic effects .

Environmental Applications

The environmental impact of fluorinated compounds is a growing area of interest. This compound is being investigated for its role in:

  • Pollution Mitigation : Its stability under various environmental conditions makes it a candidate for remediation technologies.
  • Fluorinated Waste Management : Understanding how such compounds behave in waste streams can inform better disposal methods.

Case Study: Environmental Impact Studies

Studies have shown that fluorinated compounds can persist in the environment; however, their application in remediation strategies has been promising. Research into the degradation pathways of heptafluorohexyl compounds indicates potential methods for breaking down these substances while minimizing ecological risks .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is not well-documented. its effects are likely related to the presence of the fluorinated alkyl group, which can influence the compound’s reactivity and interactions with biological molecules. The heptafluorohexyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

2-Heptyl Malonic Acid (C₁₀H₁₈O₄)

  • Structure : Features a linear heptyl chain instead of a fluorinated hexyl group.
  • Acidity: Non-fluorinated derivatives like 2-heptyl malonic acid exhibit higher pKa values (e.g., malonic acid: pK₁ ≈ 2.8, pK₂ ≈ 5.7) compared to fluorinated analogues. The heptafluorohexyl group in 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid lowers pKa due to inductive electron withdrawal, as seen in 4,4,5,5,6,6,6-heptafluorohexanoic acid (pKa = 4.18) .
  • Reactivity: Fluorination reduces enzymatic conversion efficiency. For example, the MatB/CarB W79A system converts this compound into proline derivatives, but yields are lower than those for shorter-chain non-fluorinated substrates (e.g., n-hexyl malonic acid) .
  • Applications: Fluorinated derivatives are preferred in corrosion inhibition and surfactant applications due to enhanced chemical inertness, while non-fluorinated analogues are used in biodegradable polymers .

Malonic Acid Esters (e.g., Dimethyl Malonate)

  • Synthesis : Industrially, malonic acid is produced via hydrolysis of esters like dimethyl malonate. Fluorinated derivatives require specialized fluorination steps, increasing production costs .
  • Bioactivity : Malonic acid esters exhibit DNA gyrase inhibition (e.g., IC₅₀ = 0.891 μM for malonic acid derivative (S)-8), but fluorination’s impact on this activity remains unexplored .

Comparison with Other Dicarboxylic Acids

Maleic Acid (C₄H₄O₄)

  • Bioactivity : Maleic acid inhibits fungal pathogens like Sclerotinia sclerotiorum by reducing oxalic acid secretion and sclerotia formation. In contrast, this compound’s bioactivity is untested, though fluorination may enhance membrane penetration .
  • Acidity: Maleic acid has pKa₁ = 1.9 and pKa₂ = 6.1, making it stronger than non-fluorinated malonic acid but weaker than fluorinated derivatives .

Oxalic Acid (C₂H₂O₄)

  • Toxicity : Oxalic acid forms harmful calcium oxalate crystals in organisms. Fluorinated malonic acids are less toxic but may persist in environments due to fluorine’s stability .

Structural Analogues in Medicinal Chemistry

N-[2-(6-Methoxy)benzothiazolyl] Malonamic Acid

  • Anti-inflammatory Activity: This malonamic acid derivative showed significant inhibition of carrageenin-induced edema in rats.

Data Tables

Table 1. Acidity and Enzymatic Reactivity of Malonic Acid Derivatives

Compound pKa (if applicable) Enzymatic Conversion Yield Key Application
This compound N/A Moderate (see ) Specialty polymers
2-Heptyl malonic acid ~2.8, ~5.7 High Biodegradable plastics
4,4,5,5,6,6,6-Heptafluorohexanoic acid 4.18 N/A Corrosion inhibition

Table 2. Bioactivity Comparison

Compound Biological Target IC₅₀/Inhibition Rate
Maleic acid Sclerotinia sclerotiorum 32.5% mycelial inhibition
Malonic acid ester (S)-8 E. coli DNA gyrase 0.891 μM
N-[2-(6-Methoxy)benzothiazolyl] malonamic acid Carrageenin-induced edema Significant inhibition

Biological Activity

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a fluorinated organic compound with the molecular formula C₉H₉F₇O₄ and a molecular weight of 314.16 g/mol. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its unique properties and potential applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula: C₉H₉F₇O₄
  • Molecular Weight: 314.16 g/mol
  • Melting Point: 114-115 °C
  • CAS Number: 244022-64-8

Synthesis Methods

The synthesis of this compound typically involves the reaction of malonic acid with a heptafluorohexyl halide under basic conditions. Common bases used include sodium hydride or potassium tert-butoxide. This method allows for the nucleophilic substitution of the halide by malonic acid .

The biological activity of this compound is largely attributed to the presence of the heptafluorohexyl group. This group enhances lipophilicity, which may facilitate interactions with lipid membranes and hydrophobic regions of proteins. Although specific mechanisms are not extensively documented, it is hypothesized that these interactions could influence enzyme activity and cellular processes.

Research Applications

  • Chemistry : Used as a building block for synthesizing fluorinated compounds valuable in materials science and pharmaceuticals.
  • Biology : Investigated for potential use in biochemical assays and as a probe for studying enzyme mechanisms.
  • Medicine : Explored for drug development due to its unique properties that may improve pharmacokinetic profiles of fluorinated drugs .

Case Studies and Research Findings

  • Fluorinated Drug Development : A study highlighted the use of fluorinated compounds in enhancing drug efficacy and stability. The incorporation of heptafluorohexyl groups in drug design has shown promise in improving lipophilicity and bioavailability.
  • Enzyme Interaction Studies : Research has indicated that compounds similar to this compound can modulate enzyme activity by altering substrate binding affinity through hydrophobic interactions.
  • Material Science Applications : The compound's unique chemical structure has been utilized in developing specialty chemicals with high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-(4,4,5,5,6,6,6-Heptafluorohexyl)acetic acidC₉H₉F₇O₂Acetic acid derivative with potential biological activity
2-(4,4,5,5,6,6,6-Heptafluorohexyl)propionic acidC₉H₉F₇O₃Similar properties with variations in biological effects
2-(4,4,5,5,6,6,6-Heptafluorohexyl)butyric acidC₉H₉F₇O₄Enhanced lipophilicity leading to different interactions

Q & A

Basic: What are the recommended synthetic routes for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves malonic acid ester derivatives (e.g., diethyl malonate) as starting materials. A nucleophilic substitution or alkylation reaction introduces the heptafluorohexyl group. For example:

Esterification : Protect malonic acid’s carboxyl groups via esterification (e.g., diethyl malonate) .

Alkylation : React the ester with 4,4,5,5,6,6,6-heptafluorohexyl halide under basic conditions (e.g., NaH or K₂CO₃) to form the substituted ester .

Hydrolysis : Acidic or alkaline hydrolysis removes ester protections, yielding the free acid .
Key factors include solvent polarity (e.g., THF or DMF), temperature (40–80°C), and stoichiometric control to avoid side reactions like over-alkylation. Fluorinated alkyl groups may require anhydrous conditions due to moisture sensitivity .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D molecular geometry, confirming the fluorinated chain’s spatial arrangement .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies non-fluorinated protons (e.g., CH₂ in malonic backbone).
    • ¹³C/¹⁹F NMR : Confirms fluorinated carbon environments and quantifies substitution .
  • FT-IR : Detects carboxyl (-COOH) and C-F stretches (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How does the heptafluorohexyl moiety alter the compound’s biochemical interactions compared to non-fluorinated malonic acid derivatives?

Methodological Answer:
The fluorinated chain increases lipophilicity, enhancing membrane permeability and altering enzyme binding. For example:

  • Enzyme Inhibition : Fluorinated analogs may competitively inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), similar to 4,4,5,5,6,6,6-heptafluorohexanoic acid’s role in prostaglandin/leukotriene synthesis disruption .
  • Metabolic Stability : The C-F bond’s strength reduces oxidative degradation, prolonging metabolic half-life. This can be assessed via in vitro microsomal assays (e.g., liver S9 fractions) .
  • Targeted Delivery : Fluorination improves affinity for lipid-rich tissues, measurable via biodistribution studies using isotopic labeling (e.g., ¹⁴C) .

Advanced: What challenges arise in quantifying this compound in environmental matrices, and how are they addressed?

Methodological Answer:

  • Low Environmental Concentrations : Use preconcentration techniques (e.g., solid-phase extraction) paired with HPLC-DAD-MS (LOQ: ~0.1 mg/L in wastewater) .
  • Matrix Interference : Derivatize with 3-nitrophenylhydrazine (3NPH) to enhance MS sensitivity and specificity for carboxyl groups .
  • Fluorinated Backgrounds : Employ tandem MS (MRM mode) to distinguish from other fluorinated contaminants .

Advanced: How do molecular dynamics simulations inform its phase behavior in aerosol studies?

Methodological Answer:
Simulations (e.g., GROMACS) model water adsorption on fluorinated malonic acid aggregates under atmospheric conditions. Key findings:

  • Phase Separation : At low temperatures, water adsorbs on the compound’s surface; at higher temperatures, a liquid-like aerosol forms due to the fluorinated chain’s flexibility .
  • Hydrophilicity : The O:C ratio determines cloud condensation nucleus (CCN) activity. Fluorination reduces hygroscopicity compared to oxalic acid, impacting atmospheric lifetime .

Advanced: How do researchers resolve contradictions in solubility data across studies?

Methodological Answer:
Discrepancies arise from solvent polarity and fluorophilicity. Systematic protocols include:

  • Solvent Screening : Test solubility in fluorophilic solvents (e.g., perfluorobenzene) vs. polar aprotic solvents (e.g., DMSO) .
  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to measure melting points and Gibbs free energy of dissolution .
  • Co-solvent Strategies : Blend solvents (e.g., ethanol-water mixtures) to balance polarity and fluorocarbon affinity .

Advanced: What role does this compound play in synthesizing biodegradable polymers?

Methodological Answer:
As a dicarboxylic acid, it can copolymerize with diols (e.g., PEG) via melt polycondensation:

Monomer Activation : Use carbodiimides (e.g., DCC) to activate carboxyl groups.

Polymerization : Conduct under vacuum at 120–160°C to form ester linkages.

Fluorinated Side Chains : Enhance material hydrophobicity for controlled drug release or surfactant applications. Characterize using GPC (molecular weight) and TGA (thermal stability) .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/respiratory exposure.
  • Storage : Keep at -20°C in amber vials to avoid photodegradation and hydrolysis .
  • Waste Disposal : Neutralize with aqueous bicarbonate before incineration to prevent fluorinated byproduct release .

Advanced: How is isotopic labeling applied to track its metabolic fate in in vivo studies?

Methodological Answer:

  • ¹³C-Labeling : Synthesize with ¹³C at the malonic carboxyl groups. Track via LC-MS/MS in plasma/tissue homogenates to identify metabolites (e.g., decarboxylation to fluorohexyl acetate) .
  • ¹⁸O-Labeling : Study hydrolysis kinetics in simulated physiological buffers (pH 7.4, 37°C) .

Advanced: What computational tools predict its reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states and charge distribution. Fluorine’s electron-withdrawing effect accelerates reactivity at the β-carbon .
  • Molecular Docking : AutoDock Vina predicts binding affinities with enzymes (e.g., acyltransferases) to guide derivatization strategies .

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